N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C18H18FNO2 This compound is characterized by the presence of an ethyl group attached to a phenyl ring, a fluorophenyl group, and a pyrrolidine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.
Attachment of the Ethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where an ethyl group is introduced to the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and strong acids or bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethylphenyl)amino]-N-(2-fluorophenyl)acetamide
- (4-ethylphenyl)(2-fluorophenyl)methanamine
- [(4-ethylphenyl)methyl][2-(2-fluorophenyl)ethyl]amine
Uniqueness
N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
862661-64-1 |
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Molecular Formula |
C19H19FN2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19FN2O2/c1-2-13-7-9-15(10-8-13)21-19(24)14-11-18(23)22(12-14)17-6-4-3-5-16(17)20/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
InChI Key |
IWNLBDUSTHERMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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